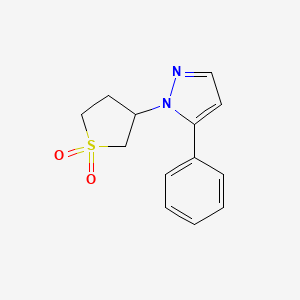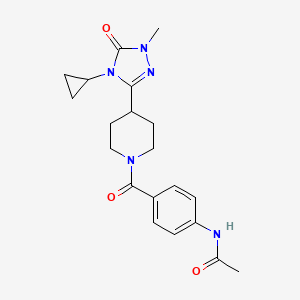![molecular formula C16H12FN3O2S B2571148 2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886918-84-9](/img/structure/B2571148.png)
2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. It is also known as flusulfinam . The IUPAC name is 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propane-1-sulfinyl)-4-(trifluoromethyl)benzamide . The CAS Registry Number is 2428458-82-4 .
Molecular Structure Analysis
The molecular formula of the compound is C14H13F4N3O3S . The structure includes a benzamide group, a 1,3,4-oxadiazole ring, and a methylsulfanyl group .Scientific Research Applications
Synthesis and Structural Studies
A catalyst- and solvent-free synthesis of related compounds through a microwave-assisted Fries rearrangement demonstrates an efficient approach for the regioselective synthesis of heterocyclic amides, which serve as strategic intermediates for further chemical transformations. Theoretical and crystallographic analyses reveal the significance of molecular conformations and intermolecular interactions in these processes (Moreno-Fuquen et al., 2019).
Anticancer Activity
The design and synthesis of substituted benzamides, including those with 1,3,4-oxadiazolyl moieties, have led to compounds with moderate to excellent anticancer activity against various cancer cell lines. These findings underscore the potential of such derivatives in cancer therapy, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).
Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine moieties have been synthesized and demonstrated promising antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is crucial for enhancing antimicrobial effects against a range of bacterial and fungal strains (Desai et al., 2013).
Chemical Characterization and Biological Studies
The synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives reveal their potential for biological applications. The study of their crystal structures, Hirshfeld surfaces, and in vitro biological activities against bacterial strains offer insights into their pharmacological relevance (Karanth et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, including enzymes and receptors
Biochemical Pathways
The biochemical pathways affected by 2-fluoro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and the nature of its interactions with these targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-fluoro-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound. The compound’s chemical structure suggests that it may be stable under a range of conditions, but this would need to be confirmed through experimental studies.
properties
IUPAC Name |
2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-23-11-8-6-10(7-9-11)15-19-20-16(22-15)18-14(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYNPMCRHMCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester](/img/structure/B2571070.png)
![3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2571072.png)
![N-(3-ethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2571073.png)

![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)
![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)



![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2571086.png)
